8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime chemical properties
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime chemical properties
An In-Depth Technical Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime: Properties, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive overview of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (also known as N-Benzyltropinone oxime), a key synthetic intermediate in medicinal chemistry. The document details its physicochemical properties, provides a robust, step-by-step protocol for its synthesis and characterization, and explores its critical chemical reactivity, with a focus on the stereoselective Beckmann rearrangement. Furthermore, it contextualizes the molecule's importance within drug discovery, particularly in the development of ligands for monoamine transporters and other CNS targets. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel bioactive compounds based on the versatile 8-azabicyclo[3.2.1]octane scaffold.
Introduction: The Tropane Scaffold in Modern Drug Discovery
The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active natural products and synthetic molecules.[1] This rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing ligands with high specificity for biological targets.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime emerges as a pivotal intermediate built upon this framework. Its structure incorporates three key features:
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The Bicyclic Core: Provides structural rigidity and a defined stereochemical presentation.
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The N-Benzyl Group: Serves a dual purpose. It acts as a stable protecting group for the tertiary amine, preventing unwanted side reactions and facilitating purification by increasing lipophilicity.[2][3] Crucially, it can be readily removed in later synthetic steps via hydrogenolysis to yield the secondary amine (nortropane) derivative, allowing for further diversification.[4]
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The Oxime Functionality: This versatile functional group, installed at the C3 position, is not merely a derivative of the ketone precursor but a reactive handle for significant structural transformations, most notably the Beckmann rearrangement for ring expansion into lactams.[5][6]
This combination makes the title compound a valuable building block for creating libraries of novel compounds, particularly those targeting the central nervous system, such as dopamine transporter (DAT) inhibitors and NOP receptor agonists.[1][4]
Physicochemical and Computed Properties
A clear understanding of the compound's properties is essential for its handling, reaction setup, and purification. While extensive experimental data for the oxime is not publicly available, a combination of data for its ketone precursor and high-quality computed properties for the oxime itself provides a solid foundation for laboratory work.
| Property | Value | Data Type / Source |
| IUPAC Name | N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | Computed |
| Synonyms | N-Benzyltropinone oxime, 8-Benzyl-3-nortropanone oxime | - |
| CAS Number | 76272-34-9 | -[7] |
| Molecular Formula | C₁₄H₁₈N₂O | -[7][8] |
| Molecular Weight | 230.31 g/mol | Computed[7][8] |
| Melting Point | 28-29 °C (for ketone precursor) | Experimental[9] |
| Boiling Point | 342.9 °C (for ketone precursor) | Experimental[9] |
| XLogP3 | 2.1 | Computed[7] |
| H-Bond Donor Count | 1 | Computed[7][8] |
| H-Bond Acceptor Count | 3 | Computed[8] |
| Rotatable Bond Count | 2 | Computed[7][8] |
| Topological Polar Surface Area (TPSA) | 35.8 Ų | Computed[7] |
Synthesis and Characterization
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime is a straightforward and high-yielding oximation of its corresponding ketone precursor, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
Synthetic Workflow
The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the C=N oxime bond.
Caption: Synthetic route to the target oxime.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of the title compound.
Materials:
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8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq)
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Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
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Sodium acetate (NaOAc) or Pyridine (2.0 eq)
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Ethanol (EtOH), reagent grade
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Deionized water
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq) and dissolve it in ethanol (approx. 10 mL per gram of ketone).
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Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt in situ.
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Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
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Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
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Extraction: To the resulting residue, add deionized water and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
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Washing: Wash the combined organic layers with water, followed by brine, to remove any remaining inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The product, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime, is often obtained as a white to off-white solid and can be purified by recrystallization from a suitable solvent system like ethanol/water or by flash column chromatography if necessary.[10]
Structural Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. Based on the closely related N-Benzyl piperidin 4-one oxime, the following spectral characteristics are expected.[11]
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¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet between 7.2-7.4 ppm). A singlet for the benzylic CH₂ protons will appear around 3.5-3.6 ppm. The protons on the bicyclic core will appear as a series of complex multiplets in the aliphatic region (1.5-3.5 ppm). The oxime OH proton may appear as a broad singlet, which is D₂O exchangeable.
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¹³C NMR: The carbon spectrum will show the aromatic carbons of the benzyl group (127-138 ppm). The C=NOH carbon will be significantly downfield (in the 155-165 ppm range). The benzylic CH₂ carbon will be observed around 60 ppm, with the remaining aliphatic carbons of the tropane ring appearing between 25-55 ppm.
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IR Spectroscopy: Key vibrational bands will include a broad O-H stretch for the oxime hydroxyl group (~3100-3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups (~2800-3100 cm⁻¹), and a characteristic C=N stretch (~1640-1690 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed at m/z 230.31 or 231.31, respectively, confirming the molecular weight.
Chemical Reactivity: The Beckmann Rearrangement
The primary utility of the oxime functionality in this scaffold is its capacity to undergo the Beckmann rearrangement, an acid-catalyzed transformation of an oxime into an N-substituted amide.[5] For cyclic oximes, this reaction results in a ring-expansion, yielding a lactam—a valuable heterocyclic motif in many pharmaceutical agents.[6]
Stereochemical Implications
The Beckmann rearrangement is highly stereospecific. The group that migrates to the nitrogen atom is always the one that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen.[12][13] Since 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime can exist as two distinct geometric isomers (E and Z), each isomer will yield a different lactam product.
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E-isomer: The C4-carbon group is anti to the -OH group. Migration of this bond results in Lactam A (an 8-benzyl-9-aza-bicyclo[4.2.1]nonan-3-one).
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Z-isomer: The C2-carbon group is anti to the -OH group. Migration of this bond results in Lactam B (an 8-benzyl-3-aza-bicyclo[3.3.1]nonan-4-one).
The synthesis of oximes often produces a mixture of E and Z isomers, and their ratio can be influenced by reaction conditions.[14] Therefore, performing a Beckmann rearrangement on an isomeric mixture will lead to a mixture of lactam products. For selective synthesis, separation of the oxime isomers or the use of stereoselective reaction conditions is necessary.
Reaction Mechanism and Pathways
The reaction is typically catalyzed by strong protic acids (H₂SO₄, PPA) or Lewis acids, which function by converting the hydroxyl group into a good leaving group.[5]
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